1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
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Overview
Description
1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures and have gained significant interest in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Functionalization: The core is then functionalized with difluoromethyl groups using difluorocarbene (:CF₂) addition to electron-rich bicyclo[1.1.0]butanes.
Amination: The difluoromethylated bicyclo[1.1.1]pentane is then subjected to amination reactions to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for enhanced stability and solubility.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is unique compared to other similar compounds due to its specific structural features and properties:
Properties
Molecular Formula |
C7H12ClF2N |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c1-5-2-6(3-5,4-10)7(5,8)9;/h2-4,10H2,1H3;1H |
InChI Key |
DNYBEPTZDNWTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(F)F)CN.Cl |
Origin of Product |
United States |
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